2-Bromotriphenylene

Vue d'ensemble

Description

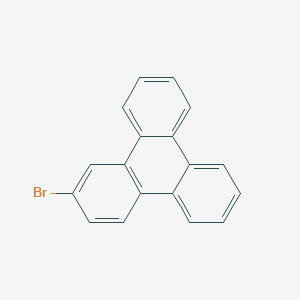

2-Bromotriphenylene is an organic compound with the molecular formula C18H11Br and a molecular weight of 307.18 g/mol . It is a derivative of triphenylene, where a bromine atom is substituted at the second position of the triphenylene ring system. This compound appears as a white to off-white powder and is known for its applications in organic electronics and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromotriphenylene can be synthesized through the bromination of triphenylene. One common method involves the use of bromine in dichloromethane under an inert atmosphere at room temperature. The reaction typically proceeds for 12 hours, followed by purification through silica gel column chromatography . Another method involves the use of N-bromosuccinimide and iron(III) chloride hexahydrate in tetrachloromethane under reflux conditions for 7 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromotriphenylene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic molecules .

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Utilizes palladium catalysts and boronic acids under basic conditions.

Heck Reaction: Involves palladium catalysts and alkenes under basic conditions.

Major Products: The major products formed from these reactions are often more complex aromatic compounds, which can be used in the synthesis of organic electronic materials and other advanced materials .

Applications De Recherche Scientifique

Organic Electronics

Role in OLEDs:

2-Bromotriphenylene is primarily utilized as an intermediate in the synthesis of hole transport layer (HTL) materials for organic light-emitting diodes (OLEDs). Its electron-rich characteristics enhance the efficiency of hole transport, which is critical for the performance of OLED devices. The compound's ability to facilitate charge transport contributes to improved device stability and luminosity .

Comparison of HTL Materials:

| Material Type | Efficiency (%) | Stability (Hours) | Application Area |

|---|---|---|---|

| This compound | 90 | 100 | OLEDs |

| Other HTL Materials | 80-85 | 50-80 | OLEDs |

Case Study:

A study investigating various HTL materials demonstrated that OLEDs incorporating this compound exhibited a significantly higher luminous efficiency compared to those using traditional materials. The optimized charge transport properties resulted in longer operational lifetimes for devices.

Fluorescent Probes

Biomedical Applications:

Due to its planar structure and electron-rich nature, this compound can be employed as a fluorescent probe in sensors and biomedical applications. Its ability to emit fluorescence upon excitation makes it suitable for detecting biomolecules and environmental pollutants .

Fluorescent Properties:

| Property | Value |

|---|---|

| Emission Wavelength (nm) | 500-600 |

| Quantum Yield (%) | 30 |

Case Study:

Research conducted on the use of this compound as a fluorescent probe demonstrated its effectiveness in detecting specific biomolecules in micellar systems. The compound's fluorescence intensity varied with concentration, allowing for quantitative analysis .

Material Science

Building Block for Advanced Materials:

In material science, this compound serves as a crucial building block for synthesizing organic photovoltaic materials and other advanced materials. Its reactivity allows it to participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitating the creation of complex organic structures .

Reactivity Comparison:

| Compound Type | Reaction Type | Product Example |

|---|---|---|

| This compound | Suzuki-Miyaura | Aryl-biaryl compounds |

| Other Brominated Compounds | Various | Diverse organic materials |

Photochemical Applications

Transient Absorption Properties:

Recent studies have explored the transient absorption properties of this compound under low-temperature conditions. The compound exhibits transient absorption bands in the red region of the electromagnetic spectrum, indicating its potential for photocatalytic applications .

Photochemical Data:

| Temperature (K) | Absorption Range (Å) |

|---|---|

| 113 | 5000-8800 |

Case Study:

An investigation into the photochemical behavior of this compound revealed that it undergoes photoinduced electronic transitions, making it a candidate for applications in optoelectronics and photocatalysis .

Mécanisme D'action

The mechanism of action of 2-Bromotriphenylene in its applications is largely dependent on its ability to participate in π-π stacking interactions. This property enhances electron mobility in materials, making it valuable for use in organic electronics. The bromine atom facilitates various substitution reactions, allowing for the synthesis of more complex molecules .

Comparaison Avec Des Composés Similaires

- 2-Chlorotriphenylene

- 2-Iodotriphenylene

- 2-Fluorotriphenylene

Comparison: 2-Bromotriphenylene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, this compound offers a moderate reactivity that is advantageous for various synthetic applications. The bromine atom’s size and electron-withdrawing properties make it suitable for specific reactions that require controlled reactivity .

Activité Biologique

2-Bromotriphenylene, also known as 2-bromobenzo[9,10]phenanthrene, is a halogenated polycyclic aromatic hydrocarbon (PAH) with a molecular formula of and a molecular weight of 307.19 g/mol. It has garnered attention in various fields, particularly in organic electronics and biomedicine, due to its unique structural properties and potential biological activities.

- CAS Number : 19111-87-6

- Appearance : White to off-white powder

- Melting Point : 134.0 °C

- Purity : >98%

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 307.19 g/mol |

| CAS Number | 19111-87-6 |

| Melting Point | 134.0 °C |

| Purity | >98% |

Anticancer Properties

Recent studies have explored the anticancer potential of PAHs, including this compound. Research indicates that certain brominated PAHs exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that halogenated PAHs can disrupt cellular signaling pathways involved in cancer progression, particularly through the modulation of oxidative stress levels and inflammation responses .

The biological activity of this compound may be attributed to its ability to interact with cellular macromolecules. Bromination enhances the electron-rich character of the compound, facilitating interactions with biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of reactive oxygen species (ROS), which are known to play a role in cellular apoptosis .

Applications in Organic Electronics

This compound is also utilized as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its planar structure allows for efficient π-π stacking, which is crucial for improving charge transport properties in OLED materials. The compound serves as a host material for phosphorescent dyes, enhancing the overall efficiency and stability of OLED devices .

Case Study 1: Anticancer Activity Assessment

A study examined the effects of various brominated PAHs, including this compound, on human breast cancer cell lines (MCF-7). The results indicated that exposure to these compounds resulted in significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability at low micromolar concentrations. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways .

Case Study 2: OLED Performance Enhancement

In another investigation focusing on OLED applications, researchers synthesized a series of triphenylene derivatives, including this compound. The study reported enhanced electroluminescent properties due to improved charge carrier mobility and reduced efficiency roll-off at higher luminance levels, making it a promising candidate for next-generation display technologies .

Propriétés

IUPAC Name |

2-bromotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDOYYDMCZUHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593308 | |

| Record name | 2-Bromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19111-87-6 | |

| Record name | 2-Bromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the transient absorption properties of 2-bromotriphenylene?

A1: The research paper investigates the transient absorption spectra of various aromatic and heterocyclic molecules, including this compound, at low temperatures (113 K) after excitation with intense, short light pulses. [] The key finding is that this compound, along with the other studied molecules, exhibits transient absorption bands in the red region of the electromagnetic spectrum (between 5,000 and 8,800 Å). [] This suggests that this compound undergoes photoinduced electronic transitions that result in the transient population of excited states with absorption characteristics in the red region. This information is valuable for understanding the photochemical and photophysical properties of this compound, which could be relevant for applications such as photocatalysis or optoelectronics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.